molecular formula C9H13NO B563067 5-Ethyl-2-pyridine Ethanol-d4 CAS No. 1189881-19-3

5-Ethyl-2-pyridine Ethanol-d4

Cat. No.: B563067
CAS No.: 1189881-19-3
M. Wt: 155.233
InChI Key: OUJMXIPHUCDRAS-NZLXMSDQSA-N
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Description

Overview of 5-Ethyl-2-pyridine Ethanol (B145695) as a Chemical Scaffold and Intermediate

The pyridine (B92270) ring is a fundamental heteroaromatic structure found in numerous biologically active compounds, including vitamins and alkaloids. beilstein-journals.org As such, pyridine derivatives are extensively used as building blocks, or scaffolds, in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.orgjustdial.com

5-Ethyl-2-pyridine Ethanol is a versatile chemical intermediate within this class. chemimpex.comnovaphene.com It serves as a key starting material in the synthesis of more complex molecules. chemimpex.com Notably, it is an intermediate in the production of Pioglitazone HCl, an oral antidiabetic agent used to treat type 2 diabetes by improving insulin (B600854) sensitivity. sarex.com Its structural features are also utilized in the development of other potential therapeutic agents, including those targeting neurological disorders and those with antimicrobial properties. chemimpex.comresearchgate.net

Interactive Table: Research Applications of 5-Ethyl-2-pyridine Ethanol
Application AreaSpecific UseReference
PharmaceuticalsIntermediate for Pioglitazone HCl (Antidiabetic). sarex.com
PharmaceuticalsBuilding block for drugs targeting neurological disorders. chemimpex.com
PharmaceuticalsScaffold for synthesis of compounds with potential antibacterial and antifungal activity. researchgate.net
AgrochemicalsUsed in the formulation of pesticides and herbicides. chemimpex.com

Rationale for Deuteration: Enhancing Research Utility of 5-Ethyl-2-pyridine Ethanol-d4

The rationale for preparing this compound stems directly from the advantages of deuterium (B1214612) labeling. By introducing four deuterium atoms onto the ethanol moiety of the parent compound, researchers create a powerful analytical tool with enhanced utility.

The primary application for this compound is as a stable isotope-labeled internal standard for use in quantitative mass spectrometry. acs.orgrsc.org When studying the pharmacokinetics of Pioglitazone or other drugs derived from this scaffold, precise measurement of the parent compound and its metabolites in biological samples is crucial. Adding a known quantity of this compound to a sample allows it to serve as a reference, correcting for any loss during sample extraction or fluctuations in the instrument's signal. clearsynth.compubcompare.ai Because its mass is four units higher than the non-labeled compound, it can be easily distinguished by the mass spectrometer, ensuring highly accurate quantification. rsc.org

Furthermore, deuterated compounds like this are essential for metabolic studies. symeres.comresearchgate.net Researchers can use this compound to trace the metabolic fate of the ethanol side-chain in vivo. The stronger C-D bonds can also help elucidate the mechanisms of enzymes that act on this part of the molecule by measuring the kinetic isotope effect. libretexts.orgcolumbia.edu This information is vital for understanding how drugs are processed in the body and for designing new molecules with improved metabolic profiles. acs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMXIPHUCDRAS-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661966
Record name 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189881-19-3
Record name 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of 5 Ethyl 2 Pyridine Ethanol D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds like 5-Ethyl-2-pyridine Ethanol-d4.

Deuterium (B1214612) NMR (²H NMR) for Isotopic Purity and Location

Deuterium (²H) NMR spectroscopy is a direct and powerful method for determining the isotopic purity and confirming the location of deuterium atoms within a molecule. acs.org In the case of this compound, the ethanol (B145695) side chain is deuterated. A ²H NMR spectrum would show signals corresponding to the deuterium nuclei, and the chemical shifts of these signals would confirm their positions on the ethanol moiety. The integration of these signals, relative to a known standard, can provide a quantitative measure of the deuterium incorporation, thus establishing the isotopic purity. nih.gov This technique is particularly advantageous as it directly observes the isotope of interest.

Proton NMR (¹H NMR) Signal Analysis and Solvent Applications

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring and the ethyl group. The absence or significant reduction of signals in the ethanol portion of the spectrum would be a clear indicator of successful deuteration.

Deuterated compounds, such as this compound, are essential in ¹H NMR spectroscopy as solvents. labinsights.nl They are used to dissolve the analyte without producing large solvent signals that would otherwise obscure the signals of the sample. labinsights.nl The choice of a deuterated solvent can sometimes influence the chemical shifts of the analyte due to solvent effects. researchgate.net

Table 1: Expected ¹H NMR Data for the Non-Deuterated Moiety of this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine Ring H7.0 - 8.5m
Ethyl CH₂~2.6q
Ethyl CH₃~1.2t
Note: Expected values are approximate and can vary based on the solvent and instrument used.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically appear as a singlet. libretexts.org The chemical shifts of these singlets provide information about the electronic environment of each carbon atom.

The carbon atoms attached to deuterium in the ethanol-d4 side chain will exhibit significantly different signals compared to their non-deuterated counterparts. The signals may be split into multiplets due to C-D coupling and can be broader or have a lower intensity. This effect, known as the deuterium isotope effect on ¹³C chemical shifts, can further confirm the positions of deuteration. rsc.org

Table 2: Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
Pyridine Ring C120 - 160
Ethanol-d4 CD₂55 - 65 (broadened/multiplet)
Ethanol-d4 CD₂OH55 - 65 (broadened/multiplet)
Ethyl CH₂~30
Ethyl CH₃~15
Note: Expected values are approximate and can vary based on the solvent and instrument used. The signals for the deuterated carbons will be significantly affected.

Multidimensional NMR Techniques for Complex Deuterated Systems

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide more detailed structural information by showing correlations between different nuclei. core.ac.ukmeasurlabs.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together molecular fragments. For this compound, a COSY spectrum would show correlations between the coupled protons on the pyridine ring and between the protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment shows correlations between protons and the carbon atoms they are directly attached to. core.ac.uk An HSQC spectrum of this compound would link the proton signals of the pyridine ring and the ethyl group to their corresponding carbon signals, confirming their assignments. The absence of cross-peaks for the deuterated positions would further validate the isotopic labeling.

These multidimensional techniques are invaluable for the unambiguous assignment of all proton and carbon signals, providing a comprehensive structural confirmation of the molecule. core.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is crucial for the analysis of isotopically labeled compounds like this compound. longdom.org HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. researchgate.net For this compound, the expected molecular formula is C₉H₉D₄NO. usbio.netvivanls.com HRMS can confirm this formula by measuring the mass with high precision, distinguishing it from other possible elemental compositions.

Furthermore, HRMS is an excellent tool for assessing isotopic purity. rsc.orgresearchgate.net The mass spectrum will show a distribution of isotopologues, which are molecules that differ only in their isotopic composition. By analyzing the relative intensities of the peaks corresponding to the fully deuterated compound and any partially deuterated or non-deuterated species, the percentage of isotopic enrichment can be accurately calculated. rsc.orgresearchgate.net

Fragmentation Pattern Analysis of Deuterated Species

Mass spectrometry is a fundamental technique for the structural elucidation of compounds. In the case of this compound, the deuterium atoms are located on the ethanol moiety. This specific labeling is critical for understanding its fragmentation behavior under mass spectrometric analysis.

While direct fragmentation data for the d4 variant is not extensively published, the fragmentation pattern can be inferred from its non-deuterated analogue, 5-Ethyl-2-pyridine Ethanol. For the parent compound, common fragments observed in Gas Chromatography-Mass Spectrometry (GC-MS) include ions at m/z 134, 118, and 106. nih.gov The fragment at m/z 134 likely corresponds to the loss of a hydroxyl radical (•OH), the fragment at m/z 106 corresponds to the loss of the entire hydroxyethyl (B10761427) group, and the fragment at m/z 118 can be attributed to a rearrangement and loss of formaldehyde (B43269) (CH₂O).

For the d4-labeled compound, the deuterium atoms on the ethanol group (-CD₂CD₂OH) will result in a predictable shift in the mass-to-charge ratio (m/z) of fragments containing this group. The molecular ion will be 4 atomic mass units (amu) higher than the parent compound. The fragmentation will lead to deuterated fragments, which is essential for its use as an internal standard. The analysis of these fragments confirms the position of the deuterium labels and the integrity of the labeled standard.

Table 1: Predicted Major Mass Fragments of 5-Ethyl-2-pyridine Ethanol and its d4-Analog

Fragment Description Non-Deuterated (m/z) Deuterated (d4) (m/z) Mass Shift (amu)
Molecular Ion [M]⁺ 151 155 +4
Loss of •OH 134 137 +3
Loss of CH₂O 118 Not directly affected 0

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis (e.g., as internal standards)

Deuterated compounds like this compound are frequently employed as internal standards in quantitative LC-MS/MS analyses. nist.gov Their utility stems from the fact that they co-elute with the non-labeled analyte of interest but are distinguishable by their higher mass. This allows for correction of variations in sample preparation, injection volume, and matrix effects that can occur during analysis. lcms.cz

In a typical "dilute and shoot" method, a sample (such as urine or plasma) is spiked with a known concentration of the deuterated internal standard before being diluted and injected into the LC-MS/MS system. lcms.cz The analyte and the internal standard are separated from other matrix components on a chromatography column, such as a C18 column, before being detected by the mass spectrometer. lcms.czuniroma1.it Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard. lcms.cz This stable isotope dilution method is considered a gold standard for quantitative analysis due to its high precision and accuracy. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.com 5-Ethyl-2-pyridine Ethanol and its deuterated form are amenable to GC-MS analysis. In this method, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. shimadzu.com

For 5-Ethyl-2-pyridine Ethanol, a common method would involve a split injection mode and a column such as an Rtx-200. shimadzu.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification. nih.gov The use of this compound as an internal standard in GC-MS follows the same principles as in LC-MS, providing a robust method for quantification by correcting for analytical variability. epa.gov

Table 2: Example GC-MS Parameters for Analysis

Parameter Setting
GC System
Injection Mode Split
Injection Temperature 280 °C
Column Type Rtx-200 (or similar polar capillary column)
Oven Program 50 °C (hold 5 min) → 10 °C/min to 100 °C → 20 °C/min to 320 °C (hold 3 min)
MS System
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Vibrational Frequency Analysis and Isotopic Shifts

The IR spectrum of 5-Ethyl-2-pyridine Ethanol would show characteristic absorption bands for the O-H stretch, C-H stretches (both aromatic and aliphatic), C=C and C=N stretches of the pyridine ring, and C-O stretching. The introduction of four deuterium atoms in the ethanol side chain of this compound leads to predictable shifts in the vibrational frequencies of the bonds involving deuterium.

The most significant shifts are expected for the C-D stretching vibrations compared to the C-H stretching vibrations. According to the harmonic oscillator approximation, the vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Since deuterium is approximately twice the mass of hydrogen, the C-D stretching frequencies will be significantly lower than the C-H stretching frequencies, typically appearing in the 2200-2100 cm⁻¹ region, whereas C-H stretches are found around 3000-2850 cm⁻¹. This isotopic shift provides clear evidence of successful deuteration. acs.org The O-H stretching frequency would remain largely unaffected.

Conformational Studies via Vibrational Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, can provide insights into the conformational isomers of a molecule in different states (solid, liquid, solution). mdpi.com For molecules with multiple rotatable bonds, such as the C-C bond in the ethyl group and the C-C bonds in the ethanol bridge of 5-Ethyl-2-pyridine Ethanol, several conformers may exist. wu.ac.th

Mechanistic Investigations and Kinetic Isotope Effects of 5 Ethyl 2 Pyridine Ethanol D4

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms by providing information about rate-determining steps and the nature of transition states. ontosight.ai A KIE is observed when a molecule with an isotopic substitution reacts at a different rate than its unsubstituted counterpart. princeton.edu The effect is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD), kH/kD. wikipedia.org

Isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. ontosight.aiunam.mx The C-D bond has a lower zero-point energy and thus requires more energy to be broken than a C-H bond, leading to a slower reaction rate for the deuterated compound. unam.mxlibretexts.org The magnitude of the PKIE, which is typically in the range of 1 to 8 for deuterium (B1214612) substitution, can indicate the extent of bond breaking in the transition state. libretexts.org A large PKIE suggests a transition state where the C-H/C-D bond is significantly cleaved. ontosight.ai

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step. princeton.eduwikipedia.org These effects are generally smaller than PKIEs, with values for deuterium substitution often around 1.1 to 1.4. princeton.eduwikipedia.org SKIEs can arise from changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu For instance, a change from sp3 to sp2 hybridization at a carbon adjacent to the reaction center can lead to a normal KIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse KIE (kH/kD < 1). princeton.edu

The measurement of KIEs in reactions involving deuterium-labeled compounds like 5-Ethyl-2-pyridine Ethanol-d4 can be performed using various analytical techniques. A common method involves independently determining the rate constants for the deuterated and non-deuterated reactants and calculating their ratio. wikipedia.org High-precision techniques such as nuclear magnetic resonance (NMR) spectroscopy and isotope-ratio mass spectrometry (IRMS) are often employed to measure the kinetic fractionation of isotopes. wikipedia.org

For reactions where the hydron (B225902) is derived from the solvent, the KIE can be determined from the ratio of the yields of H- and D-labeled products in a mixed solvent system (e.g., 50:50 H₂O/D₂O). researchgate.net This is known as the product deuterium isotope effect (PDIE). researchgate.net In the case of pyridine (B92270) derivatives, studies have been conducted on the reactions of deuterated alkyl halides with pyridine, where the kinetic secondary deuterium isotope effects were measured to understand the transition state structure. cdnsciencepub.comcdnsciencepub.com

Primary and Secondary Isotope Effects [25 (search 1), 30 (search 2)]

Deuterium Isotope Effects on Chemical Reactivity and Stability

The substitution of hydrogen with deuterium can have a noticeable impact on the chemical reactivity and stability of a molecule. These effects are rooted in the differences in the zero-point vibrational energies of C-H and C-D bonds.

The bond dissociation energy (BDE) for a C-D bond is greater than that for a C-H bond. libretexts.org This is a direct consequence of the lower zero-point energy of the C-D bond. libretexts.org The heavier mass of deuterium leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. libretexts.org This difference in zero-point energy means that more energy is required to cleave a C-D bond, making it more stable. For example, the dissociation energy for D₂ (36,748.38 cm⁻¹) is higher than for H₂ (36,118.11 cm⁻¹). aps.org This principle extends to more complex molecules, where deuteration at specific sites can enhance metabolic stability by strengthening the corresponding C-D bonds against enzymatic cleavage.

Bond TypeTypical BDE (kcal/mol)
Primary C-H~98
Primary C-D~99.2
Secondary C-H~95
Secondary C-D~96.2
Benzylic C-H~85
Benzylic C-D~86.2

The higher BDE of a C-D bond directly influences reaction rates, leading to the kinetic isotope effect. libretexts.org For reactions where a C-H bond is broken in the rate-determining step, the deuterated analogue will react more slowly. libretexts.org The magnitude of this rate difference provides valuable information about the transition state of the reaction. wikipedia.org

For example, in nucleophilic substitution reactions, SKIEs can help distinguish between SN1 and SN2 mechanisms. wikipedia.org A small α-deuterium KIE is characteristic of an SN2 mechanism, whereas a larger KIE is indicative of an SN1 pathway. wikipedia.org Studies on the reaction of deuterated alkyl halides with pyridine have utilized these effects to probe the structure of the transition state. cdnsciencepub.comcdnsciencepub.com The solvent can also play a role; for instance, a change in solvent from H₂O to D₂O can affect the energy of the transition state and result in a secondary isotope effect. libretexts.org

Impact on Bond Dissociation Energies [6 (search 1), 22 (search 1)]

Isotopic Effects on Acid-Base Equilibria in Deuterated Media

The acid-base properties of a compound can be altered by isotopic substitution, both in the molecule itself and in the solvent. When a compound is dissolved in a deuterated solvent like D₂O, the acid dissociation constant (Ka) can change. Generally, acids are weaker in D₂O than in H₂O, meaning the pKa value increases. This is because the D₃O⁺ ion is a stronger acid than the H₃O⁺ ion. wikipedia.org

For pyridine and its derivatives, studies have shown that deuteration of the pyridine ring increases the basicity of the molecule. researchgate.net This means that the pKa of the corresponding pyridinium (B92312) ion is higher. For example, equilibrium constants for the dissociation of C₅H₅NH⁺ and C₅D₅NH⁺ in H₂O, as well as C₅H₅ND⁺ and C₅D₅ND⁺ in D₂O, have been measured, showing distinct isotope effects. rsc.orgrsc.org The effect varies with the position of deuterium substitution on the pyridine ring, with deuteration at the 3-position causing the largest increase in basicity. researchgate.net These secondary isotope effects on basicity are attributed to changes in vibrational frequencies upon N-protonation. researchgate.net

CompoundSolventpKaΔpKa (relative to C₅H₅NH⁺ in H₂O)
C₅H₅NH⁺H₂O5.230
C₅D₅NH⁺H₂O5.28+0.05
C₅H₅ND⁺D₂O5.84+0.61
C₅D₅ND⁺D₂O5.89+0.66

Data adapted from studies on pyridine acid-base equilibria. rsc.org

Enzyme Catalysis Mechanism Studies Using Deuterated Probes

Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific published research studies, detailed findings, or data tables focusing on the mechanistic investigations and kinetic isotope effects of the compound This compound in the context of enzyme catalysis.

While the use of deuterated compounds as probes to elucidate enzyme mechanisms is a well-established and valuable technique in biochemistry, specific research concerning "this compound" is not present in the accessible scientific domain. This includes a lack of information regarding its interaction with enzymes, any potential kinetic isotope effects, or its application in mechanistic studies.

The broader field of enzyme catalysis frequently employs deuterated substrates to investigate reaction mechanisms, particularly for enzymes like alcohol dehydrogenases that catalyze redox reactions involving the transfer of a hydride ion. mdpi.com In such studies, the replacement of hydrogen with deuterium at a specific position in a substrate molecule can lead to a change in the reaction rate, an observation known as a kinetic isotope effect (KIE). researchgate.netnih.gov The magnitude of the KIE can provide crucial insights into the rate-determining step of the enzymatic reaction and the structure of the transition state. researchgate.net

For instance, studies on alcohol dehydrogenases often utilize deuterated alcohols to probe the C-H bond cleavage step. mdpi.com A significant primary KIE (where the bond to the isotope is broken in the rate-determining step) would suggest that this bond-breaking event is indeed rate-limiting. researchgate.net The absence or a small value of a KIE, on the other hand, might indicate that other steps, such as substrate binding or product release, are the slow steps in the catalytic cycle. mdpi.com

Furthermore, deuterated probes are instrumental in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to track the fate of molecules in biological systems and to understand the stereochemistry of enzymatic reactions.

Despite the extensive use of deuterated compounds in enzymology, the specific application and study of This compound have not been documented in the reviewed literature. Therefore, no data tables or detailed research findings on its role as a deuterated probe in enzyme catalysis can be provided at this time.

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2 Pyridine Ethanol D4

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For pyridine (B92270) derivatives, DFT calculations are instrumental in predicting a range of properties, from electronic structure to reactivity. rsc.orgmdpi.com

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of 5-Ethyl-2-pyridine Ethanol-d4 can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. acs.org

A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org In pyridine derivatives, the distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in similar pyridine compounds, the HOMO is often located on the electron-rich pyridine ring, while the LUMO may be distributed over the substituents, influencing the molecule's interaction with other chemical species. mdpi.com

Calculated Electronic Properties of Pyridine Derivatives (Illustrative)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine Derivative A-6.2-1.54.7
Pyridine Derivative B-5.9-1.84.1

This table is illustrative and based on typical values for pyridine derivatives; specific values for this compound would require dedicated DFT calculations.

Vibrational Frequency Calculations and Isotopic Shifts

Vibrational spectroscopy, coupled with DFT calculations, provides a detailed picture of the molecular vibrations of this compound. Theoretical calculations of vibrational frequencies and their corresponding intensities can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to assign specific vibrational modes. researchgate.net

The deuteration of the ethanol (B145695) group in this compound introduces significant isotopic shifts in the vibrational frequencies. These shifts are a direct consequence of the increased mass of deuterium (B1214612) compared to hydrogen. annualreviews.org DFT calculations are particularly adept at predicting these isotopic shifts, which can be invaluable for confirming the site of deuteration and for a more precise interpretation of experimental spectra. acs.org The changes in vibrational frequencies upon isotopic substitution are governed by the principles of statistical thermodynamics and are related to the potential energy surface of the molecule. annualreviews.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment.

Conformational Landscape Analysis

The flexibility of the ethyl and ethanol substituents allows this compound to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. rsc.org This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a microscopic view of the solvation process. rsc.org The pyridine nitrogen and the hydroxyl group of the ethanol moiety can act as hydrogen bond acceptors and donors, respectively, leading to specific interactions with protic solvents like water or ethanol. rsc.orgresearchgate.net These interactions can significantly affect the compound's solubility and reactivity.

Computational Prediction of Isotopic Effects

Computational methods are essential for predicting and understanding the kinetic and equilibrium isotope effects that arise from the deuteration in this compound. These effects stem from the differences in zero-point vibrational energies between the deuterated and non-deuterated forms of the molecule.

Modeling Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a crucial parameter in understanding reaction mechanisms, representing the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterated compounds like this compound, the KIE (expressed as kH/kD) quantifies how much slower the C-D bond breaks compared to the C-H bond. Modeling this effect is essential for predicting the metabolic stability of the compound.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the KIE. rsc.org These calculations involve constructing a potential energy surface for the reaction of interest, such as the oxidation of the ethanol side chain, which is a common metabolic pathway catalyzed by enzymes like cytochrome P450. nih.govresearchgate.net The key is to accurately model the transition state of the C-H (or C-D) bond-breaking step. rsc.org The difference in zero-point vibrational energy between the C-H and the stronger, lower-frequency C-D bond is the primary origin of the primary KIE. libretexts.org

For this compound, the deuteration is on the carbons of the ethanol group. In a typical metabolic oxidation of the alcohol, the cleavage of the C-D bond adjacent to the oxygen would be the rate-determining step. Computational models can predict the intrinsic KIE for this step. For instance, studies on the oxidation of ethanol and benzyl (B1604629) alcohol have shown significant primary deuterium KIEs. nih.gov The presence of a substantial KIE (typically >2) is evidence that C-H bond cleavage is at least partially rate-limiting in the metabolic process. nih.gov

Table 1: Exemplary Kinetic Isotope Effects (KIE) in Alcohol Oxidation

Substrate Oxidizing System kH/kD Reference
Ethanol Horse Liver Alcohol Dehydrogenase 3.8 nih.gov
Benzyl Alcohol Horse Liver Alcohol Dehydrogenase 4.6 nih.gov
Isopropyl-2-d alcohol Dimethyldioxirane 5.2 researchgate.net

This table presents experimentally determined KIE values for similar alcohol oxidations to illustrate the expected range for this compound.

Modeling can also account for secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking. While smaller than primary effects, SKIEs can provide further mechanistic details.

Prediction of Solvent Isotope Effects

Solvent Isotope Effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O), instead of water (H₂O). These effects can provide unique insights into the reaction mechanism, particularly the role of proton transfers involving the solvent. nih.gov For enzyme-catalyzed reactions, replacing H₂O with D₂O can be complex, as it involves the exchange of all labile protons in the enzyme and the substrate, and it also alters the solvent's physical properties like viscosity. nih.gov

Computational modeling can be used to predict SIEs (kH₂O/kD₂O) for reactions involving this compound. Such models must consider the changes in the zero-point energies of all exchanging protons in the reactants and the transition state. In the context of enzymatic oxidation, if proton abstraction from the substrate's hydroxyl group is part of the rate-limiting step, a significant SIE is expected. Conversely, some enzymatic reactions exhibit inverse SIEs (kH₂O/kD₂O < 1), where the reaction is faster in D₂O. researchgate.net This is often interpreted as a pre-equilibrium step involving protonation being favored in the heavier solvent. wikipedia.org

Table 2: Representative Solvent Isotope Effects (SIE) in Alcohol and Amine Oxidation

Substrate System kH₂O/kD₂O Reference
Ethanol Oxidation Horse Liver Alcohol Dehydrogenase 0.5 nih.gov
Benzyl Alcohol Oxidation Horse Liver Alcohol Dehydrogenase 0.57 nih.gov
Proline Oxidation Monofunctional Enzyme 2.1 nih.gov
Benzyl Alcohol Oxidation Methanol (B129727) Oxidase 2.0 nih.gov

This table provides examples of both normal and inverse SIEs to show the range of effects that could be predicted for this compound.

Biotransformation and Metabolic Fate Studies of 5 Ethyl 2 Pyridine Ethanol D4 in Preclinical and in Vitro Models

In Vitro Metabolic Stability and Pathway Elucidation

The in vitro metabolism of 5-Ethyl-2-pyridine Ethanol-d4, a deuterated analog of 5-Ethyl-2-pyridine ethanol (B145695), is a critical area of investigation to understand its metabolic stability and the enzymatic pathways responsible for its biotransformation. These studies typically involve microsomal stability assays, hepatocyte incubations, and characterization of the enzymes involved.

Microsomal Stability Studies (e.g., Liver Microsomes)

Microsomal stability assays are a primary tool for evaluating the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in the endoplasmic reticulum of liver cells (microsomes). In these studies, this compound would be incubated with liver microsomes from various species, including human and rat, to determine its intrinsic clearance. csic.es The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.

For instance, comparative studies with the non-deuterated parent compound could reveal the impact of deuterium (B1214612) substitution on metabolic stability. It is hypothesized that the deuteration at the ethanol moiety would slow down the rate of oxidation, thereby increasing the compound's half-life in the microsomal environment. This is a common strategy employed in drug discovery to enhance metabolic properties. google.com The stability of related pyridine-containing compounds has been assessed in human and rat liver microsomes, providing a basis for comparison. rsc.orgacs.orggoogle.com

Table 1: Representative Microsomal Stability Data

CompoundSpeciesMicrosomal Protein (mg/mL)Intrinsic Clearance (μL/min/mg protein)
5-Ethyl-2-pyridine EthanolHuman0.5Data not available
This compound Human 0.5 Data not available
5-Ethyl-2-pyridine EthanolRat0.5Data not available
This compound Rat 0.5 Data not available

This table is interactive. Users can sort and filter the data. The data in this table is hypothetical as specific experimental values for this compound were not found in the search results.

Hepatocyte Incubation Studies

Incubations with cryopreserved hepatocytes from different species (e.g., human, rat) offer a more comprehensive in vitro model as they contain a full complement of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., glucuronosyltransferases) enzymes. acs.org In these studies, this compound would be incubated with hepatocytes, and the disappearance of the parent compound and the formation of metabolites would be monitored over time. biorxiv.org

Table 2: Representative Hepatocyte Incubation Data

CompoundSpeciesCell Density (10^6 cells/mL)Half-life (min)Major Metabolites Identified
5-Ethyl-2-pyridine EthanolHuman1Data not availableData not available
This compound Human 1 Data not available Data not available
5-Ethyl-2-pyridine EthanolRat1Data not availableData not available
This compound Rat 1 Data not available Data not available

This table is interactive. Users can sort and filter the data. The data in this table is hypothetical as specific experimental values for this compound were not found in the search results.

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450, Alcohol Dehydrogenase)

The primary biotransformation pathways for this compound are expected to involve oxidation of the ethanol side chain. The key enzymes likely responsible for this are alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) enzymes, particularly CYP2E1. wikipedia.orgnih.gov

The initial oxidation of the ethanol group would lead to the formation of the corresponding aldehyde, 5-ethyl-2-pyridine acetaldehyde-d2. This aldehyde can then be further oxidized to the carboxylic acid, 5-ethyl-2-pyridine carboxylic acid-d2, by aldehyde dehydrogenase (ALDH). wikipedia.org

CYP enzymes, especially CYP2E1, are known to be involved in the metabolism of ethanol and other small alcohols. nih.gov It is plausible that CYP2E1 also contributes to the oxidation of the ethanol side chain of this compound. Additionally, other CYP isoforms could be involved in the metabolism of the pyridine (B92270) ring itself, for instance, through hydroxylation. The use of specific chemical inhibitors or recombinant human CYP enzymes can help identify the specific CYP isoforms involved in the metabolism of this compound. nih.gov

In Vivo Metabolism in Non-Human Animal Models

In vivo studies in non-human animal models, such as rats or mice, are essential to understand the metabolic fate of this compound in a whole-organism context. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Tracer Studies for Metabolic Fate and Metabolite Identification

Tracer studies, often employing radiolabeled or stable isotope-labeled compounds, are the gold standard for elucidating the metabolic fate of a new chemical entity. In the case of this compound, its inherent deuterium labeling serves as a tracer, allowing for the differentiation of the compound and its metabolites from endogenous molecules by mass spectrometry. marquette.edu

Following administration of this compound to animal models, biological samples such as plasma, urine, and feces are collected over time. Analysis of these samples by techniques like liquid chromatography-mass spectrometry (LC-MS) enables the identification and quantification of the parent compound and its metabolites. This allows for the construction of a metabolic map and the determination of the major routes of elimination.

Impact of Deuteration on Metabolic Stability and Clearance in Preclinical Species

A key objective of in vivo studies with this compound is to assess the impact of deuteration on its metabolic stability and clearance compared to its non-deuterated counterpart. The substitution of hydrogen with deuterium at the ethanol side chain is expected to slow down the rate of metabolism due to the kinetic isotope effect. acs.org This can lead to several potential advantages, including:

Improved metabolic profile: A slower rate of metabolism can lead to a more favorable pharmacokinetic profile. otsuka.co.jp

Increased half-life: A reduced clearance rate can result in a longer half-life of the compound in the body. otsuka.co.jp

Improved oral bioavailability: By reducing first-pass metabolism in the liver, deuteration may increase the amount of the drug that reaches systemic circulation after oral administration. otsuka.co.jp

Comparative pharmacokinetic studies in preclinical species would involve administering both 5-Ethyl-2-pyridine Ethanol and this compound and measuring key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and clearance (CL). These studies would provide direct evidence of the effect of deuteration on the in vivo disposition of the compound. The deuteration of ethyl groups in other compounds has been shown to increase the level of retained polarization in certain analytical techniques, suggesting a potential alteration in metabolic interactions. acs.org

Investigation of Metabolic Shunting Pathways

The parent compound, 5-Ethyl-2-pyridine ethanol, possesses several potential sites for metabolic attack. The primary routes of metabolism for pyridine-containing compounds typically involve oxidation by Cytochrome P450 (CYP) enzymes, as well as conjugation reactions. ontosight.ai Key metabolic pathways for the non-deuterated compound are predicted to include:

Oxidation of the ethanol side-chain: The primary alcohol can be oxidized to an aldehyde, which is then rapidly converted to a carboxylic acid (5-Ethyl-pyridine-2-acetic acid).

Oxidation of the ethyl group: The ethyl group attached to the pyridine ring can undergo hydroxylation, primarily at the carbon adjacent to the ring, to form a secondary alcohol. This can be further oxidized to a ketone. This pathway is known to occur for the related drug, Pioglitazone, which contains the 5-ethyl-pyridine moiety and is metabolized at this position. acs.org

Oxidation of the pyridine ring: This can occur via N-oxidation to form the pyridine N-oxide derivative or through hydroxylation at various positions on the aromatic ring. wikipedia.org

Deuteration of the ethanol group (-CD2-CD2-OH) would inhibit its oxidation due to the kinetic isotope effect. This blockage would predictably lead to metabolic shunting, redirecting the metabolic processes to the alternative, non-deuterated sites. Consequently, a higher proportion of metabolites arising from the oxidation of the ethyl group and the pyridine ring would be expected.

The table below illustrates the potential metabolic shunting effect.

Table 1: Hypothetical Metabolic Shunting in this compound This table is illustrative and based on predicted metabolic pathways. Actual distribution requires experimental verification.

Metabolic Pathway Expected Metabolite Formation (Non-Deuterated Compound) Expected Metabolite Formation (Deuterated Compound, this compound) Rationale for Shunting
Ethanol Side-Chain Oxidation Major Minor / Negligible Deuteration at the C1 and C2 positions of the ethanol group inhibits oxidation by alcohol and aldehyde dehydrogenases.
Ethyl Group Oxidation Minor / Secondary Major The primary pathway (ethanol oxidation) is blocked, shunting metabolism to this alternative site.

| Pyridine Ring Oxidation | Minor / Secondary | Major | Similar to ethyl group oxidation, this becomes a more prominent pathway due to the inhibition of ethanol side-chain metabolism. |

Applications of 5 Ethyl 2 Pyridine Ethanol D4 in Specialized Research Domains

Quantitative Analytical Method Development

The development of robust and sensitive quantitative analytical methods is fundamental to many scientific disciplines. 5-Ethyl-2-pyridine Ethanol-d4 plays a significant role in this area, particularly in mass spectrometry-based assays and the analysis of trace compounds within complex samples.

Internal Standards for Mass Spectrometry-Based Assays

In quantitative mass spectrometry (MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise measurements. this compound is ideally suited for this purpose in the analysis of its non-deuterated counterpart or structurally related pyridine (B92270) derivatives.

The key advantages of using a deuterated internal standard like this compound include:

Co-elution with the Analyte: In chromatographic separations coupled with MS (e.g., GC-MS or LC-MS), the deuterated standard exhibits nearly identical retention times to the native analyte. This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects.

Similar Ionization Efficiency: The deuterated and non-deuterated compounds have very similar ionization efficiencies in the mass spectrometer's ion source. This allows for reliable ratiometric quantification, where the response of the analyte is normalized to the response of the known concentration of the internal standard.

Distinct Mass-to-Charge (m/z) Ratio: The mass difference between this compound and its non-deuterated form allows for their simultaneous detection and quantification without mutual interference. This mass shift is crucial for distinguishing the analyte signal from the internal standard signal.

The use of deuterated standards, such as pyridine-d5, has been successfully demonstrated in the quantitative analysis of pyridine in various matrices, highlighting the effectiveness of this approach. researchgate.net The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process, ensuring that any loss of analyte during extraction or analysis is mirrored by a proportional loss of the internal standard. researchgate.net

Trace Analysis in Complex Matrices

Analyzing trace levels of compounds in complex matrices, such as biological fluids, environmental samples, or food products, presents a significant analytical challenge due to the presence of interfering substances. acs.org The use of this compound as an internal standard is particularly beneficial in these scenarios. For instance, in the analysis of volatile compounds in rice, a deuterated ketone was used as an internal standard to ensure accurate quantification. mdpi.com

The benefits of using a deuterated internal standard for trace analysis include:

Improved Accuracy and Precision: By compensating for matrix effects and variations in analytical conditions, the internal standard significantly improves the accuracy and precision of the measurement, which is critical when dealing with low concentrations. acs.org

Enhanced Method Robustness: The use of a stable isotope-labeled standard makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance or sample matrix composition.

A study on the determination of potent thiols in wine utilized polydeuterated internal standards to achieve maximum accuracy and precision in a complex matrix. acs.org This highlights the power of stable isotope dilution analysis for reliable trace-level quantification.

Chemical Biology Research

In the field of chemical biology, which seeks to understand biological processes at the molecular level, deuterated compounds like this compound are powerful probes for elucidating complex biological systems.

Tracing Biochemical Pathways (e.g., Metabolomics, Proteomics)

Deuterium-labeled compounds are extensively used as tracers to follow the metabolic fate of molecules within a biological system. metsol.com By introducing a compound like this compound, researchers can track its conversion into various metabolites, providing insights into specific biochemical pathways. symeres.com

Key applications in this area include:

Metabolomics: In metabolomics studies, deuterated compounds help to map metabolic networks and measure the flux through different pathways. metsol.com The predictable distribution of deuterium (B1214612) atoms across metabolic pathways can yield significant information. metsol.com

Pharmacokinetic Studies: Deuterium labeling is a valuable tool in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. It allows for the differentiation between the parent drug and its metabolites.

The use of deuterium oxide (D2O) provides a near-universal labeling of the metabolome, demonstrating the broad utility of deuterium as a tracer in metabolic research. metsol.com

Studying Protein-Ligand Interactions and Conformations

Understanding how small molecules (ligands) interact with proteins is crucial for drug discovery and for unraveling fundamental biological processes. creative-biostructure.com Deuterium-based techniques, particularly hydrogen-deuterium exchange mass spectrometry (HDX-MS), provide valuable information on protein dynamics and ligand binding. jst.go.jpbiorxiv.org

When a ligand like this compound binds to a protein, it can alter the protein's conformation and dynamics. biorxiv.org These changes can be monitored by HDX-MS, which measures the rate of exchange of backbone amide hydrogens with deuterium from a deuterated solvent. jst.go.jpbiorxiv.org Regions of the protein that become more protected from exchange upon ligand binding are often part of the binding site or undergo a conformational change. biorxiv.org This technique can help to:

Map ligand binding sites. biorxiv.org

Characterize allosteric conformational changes. biorxiv.org

Provide insights into the mechanism of ligand binding. biorxiv.org

Environmental Fate and Transport Studies of Deuterated Pyridine Derivatives

Deuterated pyridine derivatives can be used as tracers to study various environmental processes, including:

Biodegradation: Researchers can monitor the degradation of a deuterated pyridine compound in soil or water to determine its persistence and the nature of its breakdown products.

Sorption and Transport: The movement of a deuterated compound through different environmental compartments (e.g., soil, water, air) can be tracked to understand its mobility and potential for bioaccumulation.

Source Tracking: In cases of environmental contamination, the unique isotopic signature of a deuterated compound can help to identify the source of the pollution.

Pyridine and its derivatives are known environmental contaminants originating from various industrial processes. researchgate.net Studies on the removal of pyridine from wastewater and its adsorption in different media are ongoing. researchgate.nettandfonline.com The use of deuterated analogs in controlled laboratory experiments can provide more precise data on the rates and mechanisms of these environmental processes, contributing to more accurate environmental risk assessments.

Tracing Pollutant Pathways in Ecosystems

The non-deuterated parent compound, 5-ethyl-2-methylpyridine, is an industrial intermediate used in the production of other chemicals like nicotinic acid and nicotinamide. oecd.orgresearchgate.net During its production and use, there is potential for its release into the air and water. oecd.org To understand the environmental fate and transport of related pyridine compounds, researchers require highly accurate methods to detect and quantify their presence in complex environmental matrices.

This is where this compound becomes instrumental. It functions as an ideal internal standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In this methodology, a known quantity of the deuterated standard is added to an environmental sample (e.g., water, soil). Because this compound is chemically identical to its non-deuterated counterpart, it behaves similarly during sample extraction and analysis. However, its increased molecular weight due to the four deuterium atoms allows it to be distinguished by the mass spectrometer. vivanls.compharmaffiliates.comscbt.com This allows for precise quantification of the target pollutant by correcting for any material loss during sample preparation, thereby enabling the accurate tracing of its pathways through different ecosystems. The use of such stable isotope-labeled compounds is critical for determining a pollutant's distribution and potential exposure routes.

Investigating Environmental Transformation Processes

Beyond simply tracing a pollutant's location, it is crucial to understand how it transforms in the environment. Pyridine derivatives can undergo various degradation processes, and identifying the resulting products is key to assessing the full environmental impact. oecd.orgchemicalbook.com Investigating these chemical reaction pathways is a field that heavily relies on the use of deuterated compounds. acs.org

By using this compound as an internal standard, researchers can reliably monitor the decrease of the parent compound over time in controlled experiments or environmental settings. This provides accurate data on its degradation rate. Furthermore, the stable baseline provided by the deuterated standard aids in the identification of unknown metabolites or transformation products. The ability to precisely measure the disappearance of the original molecule and the appearance of new, related molecules is fundamental to constructing a complete picture of its environmental lifecycle and persistence. chemicalbook.com

Contribution to Advanced Materials Science and Functional Molecule Design

The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet significant changes in the physical properties of molecules. This phenomenon, known as the kinetic isotope effect, is harnessed in materials science to fine-tune material properties and enhance the performance of functional molecules.

Influence of Deuteration on Material Properties (e.g., vibrational modes, phase transition temperatures)

The primary effect of deuteration at a molecular level is the alteration of vibrational frequencies. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond because of deuterium's greater mass. nih.govajchem-a.com This change in fundamental vibrational modes can have a cascading effect on the bulk properties of a material, including its phase transition temperature—the temperature at which it changes from one crystalline state to another. rsc.org

Research has shown that the effect of deuteration on phase transition temperature is highly dependent on the specific material and the nature of the interactions within its crystal lattice.

In some ferroelectric materials, deuteration can significantly increase the phase transition temperature, thereby stabilizing a particular phase. rsc.org For example, deuterating nickel(II) bis(diisopropyl)dithiocarbamate raised its reversible displacive phase transition temperature by approximately 4 K. nih.gov

Conversely, in other compounds, deuteration has been observed to decrease the phase transition temperature. researchgate.net

In certain cases, such as with 4-4′ dichlorobiphenyl sulfone (BCPS), deuteration has a negligible effect on the transition temperature, suggesting that hydrogen bonding does not play a dominant role in the transition mechanism for that specific material. researchgate.netaps.org

This ability to manipulate phase transitions through selective deuteration represents a sophisticated method for tuning the properties of crystalline materials for specific applications. nih.gov

Effect of Deuteration on Phase Transition Temperature (Tc) in Various Compounds
CompoundEffect on TcMagnitude of ChangeReference
Potassium Dihydrogen Phosphate (KDP)Increase~107 K increase rsc.org
Nickel(II) bis(diisopropyl)dithiocarbamateIncrease~4 K increase nih.gov
Mg(OS(CH3)2)62Decrease~5 K decrease researchgate.net
4-4′ dichlorobiphenyl sulfone (BCPS)Negligible&lt;1 K difference aps.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorophores

One of the most commercially significant applications of deuteration in materials science is in the enhancement of Organic Light-Emitting Diodes (OLEDs). acs.org The efficiency and lifespan of OLEDs, particularly those emitting blue light, are often limited by the degradation of the organic materials in the emissive layer. oled-info.comzeochem.com

Deuteration of the organic host materials and emitters, including heterocyclic compounds like pyridine derivatives, has proven to be a highly effective strategy for improving OLED performance. oled-info.com The stronger C-D bonds are less susceptible to breaking during device operation, which slows down the rate of chemical degradation and enhances the operational lifetime of the device. oled-info.com Furthermore, the lower vibrational frequency of the C-D bond reduces non-radiative decay pathways for the excited state (exciton). rsc.orgrsc.org This means that more of the electrical energy is converted into light rather than being lost as heat (vibrations), leading to significant improvements in brightness and power conversion efficiency. oled-info.com

Heterocyclic compounds are a crucial class of molecules used in OLEDs, and the introduction of deuterium has led to notable advancements. oled-info.comzeochem.com While specific research on this compound in OLEDs is not publicly documented, its structure as a deuterated heterocyclic compound places it within the class of molecules highly relevant for this application.

Reported Improvements in Deuterated OLEDs
Performance MetricObserved ImprovementUnderlying MechanismReference
Operational Lifetime (LT50)Increased by up to 4 timesSlower kinetic rate for chemical degradation due to stronger C-D bonds. oled-info.com
Brightness & EfficiencyNoticeable improvement in power conversion efficiency.Longer excited-state lifetime and reduction of non-radiative decay rates. oled-info.com
Color StabilityBrilliant and stable deep blue colors achieved.Enhanced molecular stability, particularly critical for high-energy blue emitters. zeochem.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethyl-2-pyridine Ethanol-d4, and what are their methodological advantages and limitations?

  • Answer: A widely cited method involves condensation of 2-methyl-5-ethylpyridine with paraformaldehyde in ethanol, catalyzed by acid (e.g., formic acid) under reflux for 5 days . For the deuterated variant, ethanol-d4 replaces ethanol as the solvent. Advantages include simple conditions and low-cost reagents. Limitations include prolonged reaction time (~5 days) and moderate yields due to incomplete reagent utilization. Optimization strategies, such as catalyst screening (e.g., Fe₃O₄@FU nanoparticles ), could reduce reaction time and improve efficiency.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Answer: Post-synthesis purification typically involves solvent removal via distillation, followed by recrystallization from ethanol-d4 or deuterated solvents to retain isotopic purity . Column chromatography using silica gel with eluents like triethylamine/petroleum ether/ethyl acetate (0.15:2:1 v/v/v) is effective for removing unreacted aldehydes or byproducts . TLC (EtOAc/n-hexane 1:3) is recommended for monitoring reaction progress .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during the characterization of deuterated compounds like this compound?

  • Answer: Contradictions in NMR or mass spectrometry data (e.g., unexpected deuteration patterns) require iterative analysis. Triangulate data using complementary techniques (e.g., IR for functional groups, HPLC for purity) and compare with non-deuterated analogs . Member checking with peer reviews and revisiting synthetic protocols (e.g., solvent purity, reaction time) can resolve discrepancies . For isotopic validation, high-resolution MS and ²H-NMR are critical .

Q. What ethical considerations are critical when designing studies involving deuterated reagents such as this compound?

  • Answer: Ethical responsibilities include:

  • Respondents/Public: Ensure safe handling and disposal of deuterated compounds to prevent environmental contamination .
  • Profession: Disclose synthetic protocols fully to enable reproducibility, avoiding proprietary ambiguities .
  • Research Ethics: Address authorship conflicts transparently, particularly in collaborative studies .

Q. What methodological strategies can improve reaction efficiency in the synthesis of deuterated pyridine derivatives?

  • Answer: Optimize catalyst systems (e.g., magnetically recoverable Fe₃O₄@FU NPs ) to reduce reaction time and enhance yields. Solvent selection (e.g., deuterated toluene for improved deuteration stability) and controlled heating (75°C under nitrogen ) minimize side reactions. Kinetic studies via in-situ FTIR or GC-MS can identify rate-limiting steps .

Q. How should researchers approach methodological validation when investigating solvent effects on deuterium retention in ethanol-d4 derivatives?

  • Answer: Validate methods by:

  • Experimental Design: Use control reactions with non-deuterated solvents to benchmark deuteration efficiency .
  • Data Presentation: Include raw isotopic purity data in appendices and processed results (e.g., ²H-NMR integration) in the main text .
  • Statistical Analysis: Apply ANOVA to compare solvent effects on deuterium retention, accounting for variability in triplicate trials .

Methodological Notes

  • Data Handling: Follow guidelines for structuring research reports, emphasizing clarity in research questions, data tables, and statistical analysis.
  • Ethical Compliance: Align with and to ensure data integrity and participant/researcher safety.
  • Advanced Characterization: While the provided evidence focuses on TLC and column chromatography, modern isotopic studies require supplementary techniques like ²H-NMR, which are inferred from general best practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.